molecular formula C21H22FN3O4 B2558783 N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1797027-29-2

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2558783
CAS RN: 1797027-29-2
M. Wt: 399.422
InChI Key: QHRLUSZQFQRYGS-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The compound also contains a fluorophenyl group and a methoxyethyl group attached to the nitrogen of the pyrrolidine ring, and a phenyl group attached to the 2-position of the pyrrolidine ring .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated ring, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo various chemical reactions, including those involving the nitrogen atom or the carbons in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atom, the methoxyethyl group, and the phenyl group would influence its properties .

Scientific Research Applications

Discovery of Selective Kinase Inhibitors

Compounds with complex structures, including fluorophenyl groups, methoxyethyl groups, and oxalamide functionalities, are often explored for their potential as kinase inhibitors. For instance, Schroeder et al. (2009) discovered substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. Such compounds demonstrated complete tumor stasis in specific cancer models following oral administration, highlighting their potential in cancer therapy Schroeder et al., 2009.

Orexin Receptor Antagonism

Compounds with specific structural features are also investigated for their role in modulating neurotransmitter systems. Piccoli et al. (2012) studied the effects of certain oxalamide derivatives as selective orexin receptor antagonists in models of binge eating, suggesting potential applications in treating eating disorders with a compulsive component Piccoli et al., 2012.

Radiotracer Development for PET Imaging

Similarly structured compounds have been synthesized for potential use as radiotracers in positron emission tomography (PET) imaging studies. Katoch-Rouse et al. (2003) reported on the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide for studying cannabinoid receptors, demonstrating the versatility of such compounds in neuroimaging Katoch-Rouse et al., 2003.

Synthetic Methodologies

Research also focuses on developing novel synthetic approaches to such complex molecules. Mamedov et al. (2016) presented a one-pot synthesis approach for di- and mono-oxalamides, showcasing innovative methodologies for creating compounds with potential biological activities Mamedov et al., 2016.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can have different biological profiles depending on the spatial orientation of substituents and the stereoisomers .

Future Directions

Pyrrolidine derivatives are a significant area of research in medicinal chemistry, and new compounds with this scaffold are continually being designed and synthesized . This compound, with its unique combination of functional groups, could be a potential candidate for further study.

properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c1-29-18(14-5-2-6-15(22)11-14)13-23-20(27)21(28)24-16-7-3-8-17(12-16)25-10-4-9-19(25)26/h2-3,5-8,11-12,18H,4,9-10,13H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRLUSZQFQRYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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